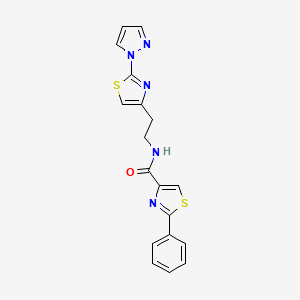

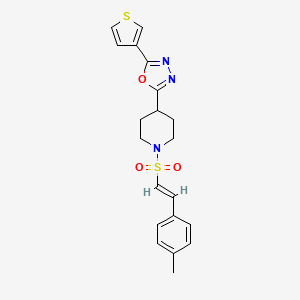

![molecular formula C16H27N5O2 B2825049 Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate CAS No. 1803611-78-0](/img/structure/B2825049.png)

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. One notable example is crizotinib , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Researchers explore its structural modifications to enhance drug efficacy, selectivity, and safety profiles .

Anticancer Agents

The compound’s unique structure makes it a promising candidate for anticancer drug development. Scientists investigate its potential as a cytotoxic agent by assessing its impact on cancer cell lines. Additionally, they explore its interactions with specific cellular targets, aiming to design novel therapies .

Antiviral Properties

Given the importance of antiviral drugs, researchers explore Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate’s antiviral activity. Studies focus on inhibiting viral replication, understanding its mechanism of action, and evaluating its safety profile. Potential applications include treating viral infections such as HIV or hepatitis .

Organic Synthesis and Process Development

In laboratory-scale organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Researchers optimize reaction conditions, explore alternative synthetic routes, and develop scalable processes. Its versatility allows for diverse transformations, making it valuable in synthetic chemistry .

Materials Science and Surface Modification

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate may find applications in materials science. Scientists investigate its use in modifying surfaces, such as functionalizing nanoparticles or enhancing polymer properties. Surface-bound derivatives could impact adhesion, wettability, or catalytic behavior .

Biological Probes and Imaging Agents

Researchers explore the compound’s potential as a biological probe or imaging agent. By attaching fluorescent or radioactive tags, they can visualize specific cellular processes or receptors. Such probes aid in understanding biological pathways, drug distribution, and disease mechanisms.

properties

IUPAC Name |

tert-butyl 4-[(4-aminopyrimidin-2-yl)methylamino]azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-16(2,3)23-15(22)21-9-4-5-12(7-10-21)19-11-14-18-8-6-13(17)20-14/h6,8,12,19H,4-5,7,9-11H2,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHNLSMJHLSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

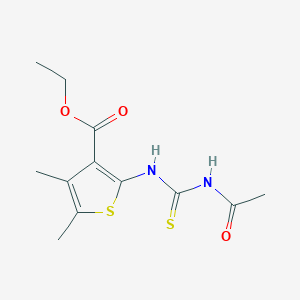

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2824966.png)

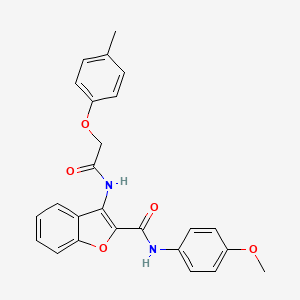

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)

![4,6-dichloro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2824973.png)

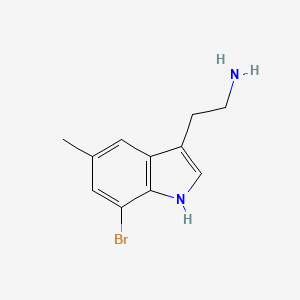

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

![Methyl 2-amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824988.png)